N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide typically involves the condensation of 1,2-phenylenediamine with aldehydes or other suitable reagents to form the benzimidazole core . The benzimidazole derivative is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to yield the final product . Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and acetonitrile, and the reactions are often carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an antiparasitic and antimicrobial agent.
Medicine: Research has indicated potential anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s antiparasitic activity is attributed to its ability to disrupt the cellular processes of parasites, leading to their death .
Comparison with Similar Compounds
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide can be compared with other benzimidazole derivatives such as:
Albendazole: A well-known antiparasitic drug.
Thiabendazole: Another antiparasitic agent with a similar mechanism of action.
Mebendazole: Used to treat a variety of parasitic worm infestations.
These compounds share a benzimidazole core but differ in their substituents, which can significantly impact their biological activities and applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-10-5-6-11(12(18)9-10)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQVBXSDNMFRRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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